

JNJ-6640 off-target effects and cytotoxicity assays

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Compound of Interest

Compound Name: JNJ-6640

Cat. No.: B15566978

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Technical Support Center: JNJ-7706640

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706640.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706640 and what is its primary mechanism of action?

JNJ-7706640 is a first-in-class, potent, and selective small-molecule inhibitor of the *Mycobacterium tuberculosis* (Mtb) enzyme PurF (amidophosphoribosyltransferase).^[1] PurF is the initial and rate-limiting enzyme in the de novo purine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and ATP.^{[2][3]} By inhibiting PurF, JNJ-7706640 disrupts DNA replication and exhibits bactericidal activity against Mtb.^{[2][4]} It was identified through a phenotypic whole-cell screen against *Mycobacterium avium*.

Q2: Is JNJ-7706640 a clinical candidate for treating tuberculosis in humans?

No, JNJ-7706640 is not a clinical candidate. While it demonstrates potent anti-tuberculosis activity, it was found to have high intrinsic clearance and undergoes rapid metabolism, making it metabolically unstable for clinical development. It is considered a valuable tool compound for studying the effects of PurF inhibition.

Q3: What are the known off-target effects of JNJ-7706640?

The primary off-target effects identified for JNJ-7706640 are related to the human homolog of its target and cytochrome P450 (CYP) enzymes.

- Human PPAT (Phosphoribosyl Pyrophosphate Amidotransferase): JNJ-7706640 exhibits high selectivity for Mtb PurF over its human homolog, PPAT. It is over 10,000-fold less active against human PPAT.
- Cytochrome P450 (CYP) Enzymes: Initial absorption, distribution, metabolism, and excretion (ADME) studies revealed that JNJ-7706640 has inhibitory effects on certain CYP enzymes. This is a critical consideration for potential drug-drug interactions if the compound were to be developed further.

Q4: Has JNJ-7706640 been tested for cytotoxicity?

Publicly available information from the primary research publication does not detail specific cytotoxicity assays on mammalian cell lines. The focus of the characterization was on its anti-mycobacterial activity and selectivity against the human homolog of the target enzyme.

Troubleshooting Guide

Problem: I am observing unexpected effects in my cell-based assays when using JNJ-7706640.

- Possible Cause 1: Off-target effects on CYP enzymes.
 - Troubleshooting Step: If your experimental system involves other small molecules or drugs, consider the possibility of drug-drug interactions mediated by CYP enzyme inhibition. Review the metabolic pathways of all compounds in your assay. If possible, use a simplified system with fewer metabolic variables.
- Possible Cause 2: Poor metabolic stability.
 - Troubleshooting Step: Due to the known high clearance and rapid metabolism of JNJ-7706640, the effective concentration of the compound in your assay may decrease over time. Consider the duration of your experiment and the potential for compound

degradation. For longer experiments, you may need to replenish the compound at specific intervals.

Problem: I am not observing the expected level of in vitro activity against *Mycobacterium tuberculosis*.

- Possible Cause 1: Compound stability and storage.
 - Troubleshooting Step: Ensure that JNJ-7706640 has been stored under the recommended conditions and that the solvent used for reconstitution is appropriate and has not degraded the compound. Prepare fresh stock solutions for your experiments.
- Possible Cause 2: Assay conditions.
 - Troubleshooting Step: The in vitro potency of JNJ-7706640 has been determined in specific culture media. Verify that your assay conditions, including media composition and pH, are optimal for both mycobacterial growth and compound activity.

Data Summary

Table 1: In Vitro Potency and Selectivity of JNJ-7706640

Target/Organism	Assay	Result	Citation
Mycobacterium tuberculosis PurF	IC50	1 nM	
Mycobacterium tuberculosis (whole cell)	MIC90	8.6 nM	
Mycobacterium tuberculosis (whole cell)	MBC99.9	140 nM	
Human PPAT	IC50	14 μ M	

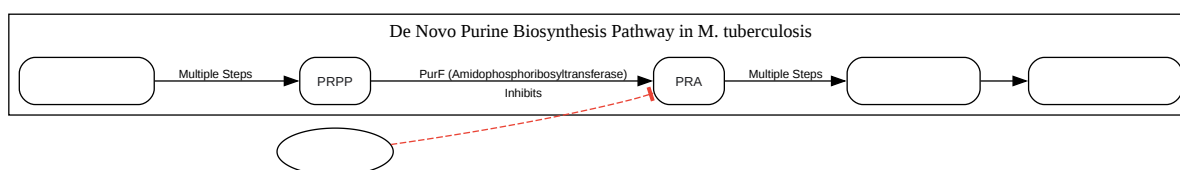
Experimental Protocols

Methodology for Determining In Vitro Potency (MIC90)

The minimal inhibitory concentration (MIC) of JNJ-7706640 against *Mycobacterium tuberculosis* is typically determined using a broth microdilution method.

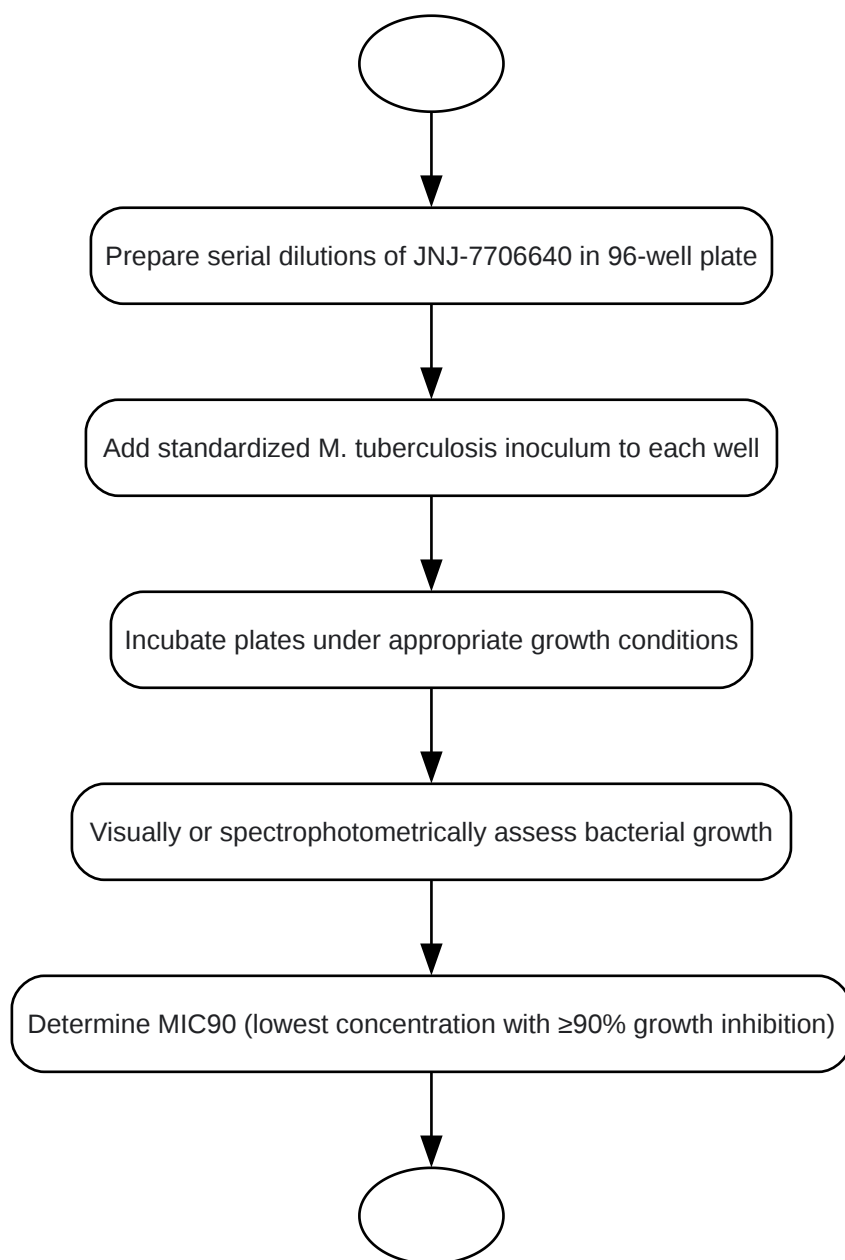
- A two-fold serial dilution of JNJ-7706640 is prepared in a 96-well microplate.
- *Mycobacterium tuberculosis* cells are added to each well at a standardized density.
- The plates are incubated under appropriate conditions for mycobacterial growth.
- The MIC90 is determined as the lowest concentration of the compound that inhibits at least 90% of the visible growth of the bacteria.

Visualizations



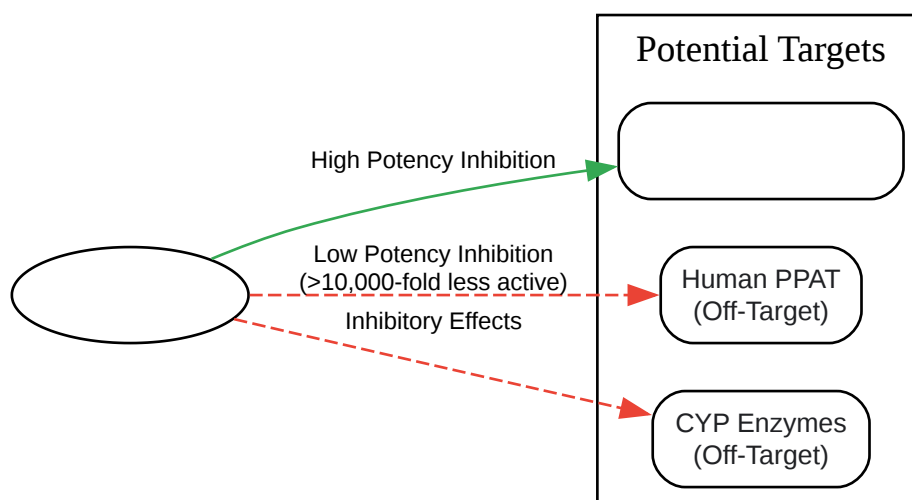
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Caption: Mechanism of action of JNJ-7706640 in *M. tuberculosis*.



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Caption: Workflow for MIC determination of JNJ-7706640.



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Caption: On-target vs. off-target activity of JNJ-7706640.

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